molecular formula C15H13FN2O B14472251 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one CAS No. 65201-24-3

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one

Katalognummer: B14472251
CAS-Nummer: 65201-24-3
Molekulargewicht: 256.27 g/mol
InChI-Schlüssel: LHWAOENBSGARJW-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is a chemical compound that features a fluorophenyl group, a methyl group, and a pyridinylamino group attached to a propenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one typically involves the reaction of 4-fluoroacetophenone with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of monoacylglycerol lipase, affecting the levels of endocannabinoids and influencing pain and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-2-methyl-3-(3-pyridinylamino)-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65201-24-3

Molekularformel

C15H13FN2O

Molekulargewicht

256.27 g/mol

IUPAC-Name

(E)-1-(4-fluorophenyl)-2-methyl-3-(pyridin-3-ylamino)prop-2-en-1-one

InChI

InChI=1S/C15H13FN2O/c1-11(9-18-14-3-2-8-17-10-14)15(19)12-4-6-13(16)7-5-12/h2-10,18H,1H3/b11-9+

InChI-Schlüssel

LHWAOENBSGARJW-PKNBQFBNSA-N

Isomerische SMILES

C/C(=C\NC1=CN=CC=C1)/C(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CC(=CNC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.